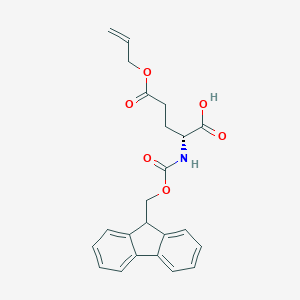

Fmoc-d-glu(oall)-oh

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Glu(OAll)-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Nα-Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) is a valuable and versatile building block in the field of peptide chemistry and drug discovery. Its unique orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the palladium-cleavable allyl ester, allows for selective chemical manipulations, making it an essential component in the synthesis of complex peptides and peptidomimetics.

This in-depth technical guide provides a thorough overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual representations of key workflows to facilitate its effective application in the laboratory.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 204251-33-2 | [1][2][3] |

| Molecular Formula | C₂₃H₂₃NO₆ | [1][2] |

| Molecular Weight | 409.43 g/mol | [1][2][3] |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 118-122 °C | |

| Purity | ≥97% (HPLC) | [1] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | |

| Storage | 2-8°C, sealed in dry, dark place | [2] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, typically with piperidine.[4][5] The allyl ester on the side chain is stable to these basic conditions, as well as to the acidic conditions often used for the final cleavage of the peptide from the resin.[6] This orthogonality is crucial for the synthesis of peptides where side-chain modification is desired.

Experimental Workflow for SPPS

The general workflow for incorporating this compound into a peptide sequence via manual SPPS is depicted below.

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the manual removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide.[4][5]

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Reaction vessel with a filter

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for an initial 1-3 minutes.[4]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitate the mixture for an additional 10-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the subsequent amino acid coupling step.

Monitoring: The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which gives a positive blue color in the presence of a free primary amine.[4]

Protocol 2: Selective Cleavage of the Allyl Ester Side-Chain Protection

The allyl ester of the glutamic acid side chain can be selectively removed while the peptide is still attached to the resin, allowing for on-resin modification.[6][7] This is typically achieved using a palladium(0) catalyst.

Materials:

-

Peptide-resin containing the Glu(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A scavenger for the allyl group, such as polymethylhydrosiloxane (PMHS)[6][7] or morpholine.

-

Anhydrous, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere.

-

In a separate flask, dissolve the palladium catalyst and the allyl scavenger in the reaction solvent.

-

Add the catalyst/scavenger solution to the swollen resin. A typical reagent combination is Pd(PPh₃)₄ and PMHS in the presence of ZnCl₂.[6][7]

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 18 hours depending on the substrate and specific conditions.[6][8]

-

Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS after a micro-cleavage from the resin.

-

Once the deprotection is complete, drain the reaction mixture.

-

Wash the resin extensively with the reaction solvent, followed by washes with solutions of chelating agents (e.g., sodium diethyldithiocarbamate) to remove residual palladium.

-

Finally, wash the resin with DMF to prepare it for the subsequent on-resin modification or final cleavage.

Logical Relationship for Orthogonal Deprotection

The following diagram illustrates the decision-making process for the selective deprotection of the Fmoc and allyl groups.

Decision tree for orthogonal deprotection strategies.

Conclusion

This compound is a powerful tool for peptide chemists, offering a reliable method for introducing D-glutamic acid into peptide sequences with the added advantage of an orthogonally protected side chain. This allows for the synthesis of complex peptides, cyclic peptides, and peptide conjugates that are crucial for advancing drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile building block in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

A Comprehensive Technical Guide to Fmoc-D-Glu(OAll)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH), a critical building block for the synthesis of complex peptides and peptidomimetics. Its unique orthogonal protection scheme enables site-specific modifications, making it an invaluable tool in drug discovery and development.

Core Concepts and Applications

This compound is a derivative of the D-enantiomer of glutamic acid, where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group is protected by an allyl ester. This arrangement allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] The key advantage of the allyl protecting group is its orthogonality to both the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the base-labile Fmoc group.[1] The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, revealing a free carboxylic acid on the peptide backbone for further manipulation.[1]

This unique feature facilitates several advanced applications:

-

Synthesis of Cyclic Peptides: On-resin cyclization can be achieved by forming a lactam bridge between the deprotected γ-carboxyl group of the D-glutamic acid residue and a free amine group elsewhere on the peptide, such as the N-terminus or the side chain of a lysine residue.[1] This approach is instrumental in creating conformationally constrained peptides with enhanced biological activity and stability.

-

Peptide Conjugation: The exposed carboxylic acid serves as a handle for the attachment of various molecules, including small molecule drugs, imaging agents, and polymers like polyethylene glycol (PEG), to create targeted therapeutics and diagnostics.[1]

-

Branched Peptides: The selective deprotection allows for the synthesis of branched peptides by initiating a new peptide chain from the glutamic acid side chain.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | References |

| CAS Number | 204251-33-2 | [2] |

| Molecular Formula | C₂₃H₂₃NO₆ | |

| Molecular Weight | 409.43 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥97% (HPLC) | |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[3]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.[3]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3][4]

-

Monitor the coupling reaction using a Kaiser test.[4]

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, incorporating this compound at the desired position.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.[4]

-

Cleavage from Resin:

-

Peptide Precipitation and Purification:

On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the γ-carboxyl of the D-glutamic acid residue on the solid support.

Materials:

-

Peptide-resin containing this compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or other suitable scavenger

-

DCM, anhydrous

Procedure:

-

Swell the peptide-resin in anhydrous DCM.

-

In a separate, dry, and inert-atmosphere (e.g., argon or nitrogen) flushed vial, dissolve Pd(PPh₃)₄ (0.25 equivalents) in DCM.

-

Add the scavenger, such as phenylsilane (25 equivalents), to the resin.

-

Add the Pd(PPh₃)₄ solution to the resin suspension.

-

Agitate the reaction mixture under an inert atmosphere for 2 hours at room temperature.

-

Wash the resin extensively with DCM, DMF, and a solution of 0.5% DIPEA in DMF, followed by a solution of sodium diethyldithiocarbamate (0.5% w/w) in DMF to scavenge residual palladium.[6]

Visualizing Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

References

Fmoc-D-Glu(OAll)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Glu(OAll)-OH, a key building block in modern peptide chemistry, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Compound Data

This compound, also known as N-α-Fmoc-D-glutamic acid γ-allyl ester, is a derivative of the non-proteinogenic amino acid D-glutamic acid. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an allyl (All) ester protecting the γ-carboxylic acid side-chain makes it a versatile reagent for the synthesis of complex peptides. The D-configuration of the glutamic acid residue can be strategically incorporated into peptide sequences to enhance their proteolytic stability, a crucial attribute for therapeutic peptides.

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| Molecular Weight | 409.43 g/mol |

| Molecular Formula | C₂₃H₂₃NO₆ |

| CAS Number | 204251-33-2 |

| Appearance | White to off-white powder |

| Purity (typical) | ≥97% |

| Storage Conditions | 2-8°C, protected from light |

Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The allyl ester on the side-chain is an orthogonal protecting group, meaning it can be selectively removed under conditions that do not affect the Fmoc group or other common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This orthogonality is highly advantageous for the synthesis of cyclic peptides, branched peptides, and peptides that require site-specific modifications.

The selective removal of the allyl group is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. This deprotection step unmasks the γ-carboxylic acid, which can then be used for further chemical modifications, such as lactam bridge formation or conjugation to other molecules.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence and the subsequent deprotection of the allyl side-chain. These are starting points and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, this compound (3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid).

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the desired sequence.

Protocol 2: On-Resin Deprotection of the Allyl (OAll) Side-Chain

This protocol describes the removal of the allyl protecting group from the glutamic acid side-chain while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing the Glu(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger (e.g., Phenylsilane, Morpholine, or Meldrum's acid)

-

Solvent (e.g., Dichloromethane - DCM, or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Resin Preparation: The peptide-resin is swelled in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Catalyst and Scavenger Solution Preparation: A solution of the palladium catalyst (e.g., 0.1-0.3 equivalents relative to the resin loading) and the scavenger (e.g., 10-20 equivalents) in the appropriate solvent is prepared.

-

Deprotection Reaction: The catalyst/scavenger solution is added to the resin suspension. The reaction is gently agitated at room temperature for 1-3 hours. The progress of the reaction can be monitored by LC-MS analysis of a small, cleaved sample.

-

Washing: Upon completion, the resin is extensively washed with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.

-

Further Modification or Cleavage: The deprotected γ-carboxylic acid is now available for subsequent on-resin cyclization, branching, or the peptide can be cleaved from the resin using standard procedures.

Visualizing the Workflow

To better illustrate the utility of this compound in peptide synthesis, the following diagrams, generated using the DOT language, depict the key workflows.

A Technical Guide to Fmoc-D-Glu(OAll)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application, particularly focusing on orthogonal protection and deprotection strategies.

Core Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | References |

| CAS Number | 204251-33-2 | [1][2] |

| Molecular Formula | C₂₃H₂₃NO₆ | [1][2][3] |

| Molecular Weight | 409.43 g/mol | [1][2][3] |

| Appearance | White Powder | [3] |

| Purity | ≥96.0% (HPLC) to ≥97% | [2] |

| Melting Point | 122 - 128 °C | [3] |

| Boiling Point | 650.1 ± 55.0 °C (Predicted) | [3] |

| Optical Activity | [α]20/D −16.5 ± 2°, c = 1% in DMF | |

| Storage Temperature | 2-8°C | [3] |

Chemical Structure

The structure of this compound features a D-glutamic acid core. The α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group is protected by an allyl (All) ester, which is removable under orthogonal conditions using a palladium catalyst. The α-carboxyl group remains free for peptide bond formation.

Caption: Chemical structure of this compound.

Experimental Protocols

The use of this compound in SPPS allows for the selective deprotection of the γ-carboxyl group on the solid support, enabling the synthesis of branched or cyclic peptides.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for incorporating this compound into a peptide chain on a resin support (e.g., Rink Amide resin).

Materials:

-

This compound

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU and DIPEA

-

Other required Fmoc-protected amino acids

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HOBt, 3 equivalents), and an activator (e.g., DIC, 3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[4][5]

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[5][6]

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Allyl (OAll) Group

This protocol is for the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide is still attached to the resin.

Materials:

-

Peptide-resin containing the this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or other scavenger

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Wash the peptide-resin with DCM (4x).

-

In a separate, dry flask under an inert atmosphere (e.g., Argon), prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.025 M) and a scavenger like phenylsilane (e.g., 0.5 M) in anhydrous DCM.[7]

-

Add the deprotection solution to the peptide-resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary (e.g., 2 hours), and microwave irradiation can be used to accelerate the process (e.g., 5-12 minutes at 30-35°C).[7]

-

Drain the reaction vessel and wash the resin thoroughly with DCM (4x).[7]

-

Repeat the deprotection procedure one or two more times to ensure complete removal of the allyl group.[7]

-

The newly exposed side-chain carboxyl group is now available for further modification, such as on-resin cyclization or branching.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[6]

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the use of this compound in SPPS to create a side-chain modified peptide.

Caption: SPPS workflow for side-chain modification.

This guide provides foundational information for the effective use of this compound in peptide synthesis. Researchers should always refer to specific product documentation and perform small-scale optimizations for novel sequences.

References

Navigating the Solubility of Fmoc-D-Glu(OAll)-OH in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-D-Glu(OAll)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding and optimizing the solubility of this orthogonally-protected amino acid derivative is paramount for achieving high coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and explores the key factors influencing the dissolution of Fmoc-protected amino acids.

Core Concepts: Solubility in Solid-Phase Peptide Synthesis

The dissolution of Fmoc-protected amino acids in solvents like DMF is a crucial first step in the coupling reaction during SPPS. Inadequate solubility can lead to a cascade of undesirable outcomes, including incomplete reactions, the formation of deletion sequences, and overall lower purity and yield of the target peptide[1]. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group generally enhances solubility in many organic solvents[1]. However, the interplay between the Fmoc group, the amino acid side chain, and the chosen solvent system dictates the ultimate solubility.

Solubility of this compound in DMF

Direct quantitative solubility data for this compound in DMF is not extensively published in peer-reviewed literature. However, qualitative data from suppliers and a fundamental understanding of the solubility of similar compounds provide valuable insights.

A product analysis note for Fmoc-Glu(OAll)-OH indicates that it is "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF[1]. This provides a strong qualitative confirmation of its suitability for use in standard SPPS protocols.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 409.43 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 133464-46-7 | [1] |

Based on the supplier's data, a concentration of at least 0.5 M can be readily achieved. The table below outlines this and provides a calculated concentration in mg/mL.

Quantitative and Qualitative Solubility of this compound in DMF

| Solvent | Reported Solubility | Calculated Molarity (M) | Calculated Concentration (mg/mL) | Notes |

| DMF | "clearly soluble" at 1 mmole in 2 ml | ~0.5 M | ~204.7 mg/mL | This concentration is generally sufficient for standard SPPS coupling reactions. |

For context, the solubility of other Fmoc-protected glutamic acid derivatives has been reported, offering a comparative perspective.

Comparative Solubility of Fmoc-Glu Derivatives

| Compound | Solvent | Reported Solubility | Reference |

| Fmoc-D-Glu-OH | DMSO | 100 mg/mL | [1] |

| Fmoc-D-Glu(OtBu)-OH | DMF | Soluble | [1] |

| Fmoc-D-Glu(OtBu)-OH | DMSO | 100 mg/mL (sonication may be necessary) | [1] |

Factors Influencing Solubility in DMF

Several factors can impact the solubility of this compound and other Fmoc-amino acids in DMF. A systematic approach to troubleshooting solubility issues involves considering these variables.

-

Purity of DMF : The quality of the DMF is critical. Over time, DMF can degrade to form dimethylamine, which can negatively affect the reaction and potentially the solubility of the Fmoc-amino acid[3][4]. It is recommended to use high-purity, amine-free DMF.

-

Water Content : The presence of water in DMF can influence the solubility of polar compounds and can also lead to side reactions. Using anhydrous DMF is advisable for consistent results.

-

Temperature : Gentle warming can be employed to increase the solubility of sparingly soluble Fmoc-amino acids. Heating to approximately 37°C is a common practice to aid dissolution[3].

-

Fmoc Group Aggregation : The planar, aromatic nature of the Fmoc group can lead to intermolecular π-stacking, resulting in aggregation and reduced solubility[3]. Sonication is often used to break up these aggregates and enhance dissolution[1][3].

-

Side-Chain Protection : The allyl (All) protecting group on the glutamic acid side chain in this compound is relatively non-polar, which generally contributes favorably to its solubility in organic solvents like DMF.

The logical relationship between these factors and their impact on solubility is illustrated in the following diagram.

Caption: Key factors influencing the solubility of Fmoc-amino acids in DMF.

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the equilibrium shake-flask method followed by HPLC analysis is the gold standard. This protocol provides a detailed methodology for determining the solubility of this compound in DMF.

Objective: To determine the equilibrium solubility of this compound in DMF at a specified temperature.

Materials:

-

This compound

-

High-purity, anhydrous DMF

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Syringes and 0.2 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in DMF to prepare a stock solution of a known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with concentrations spanning the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of DMF. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or vortex mixer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the sample for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the minimum time required to reach a constant concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

HPLC Analysis:

-

Dilute the filtered, saturated solution with DMF to a concentration that falls within the linear range of the calibration curve established with the standard solutions.

-

Analyze the standard solutions and the diluted sample by HPLC. A reverse-phase C18 column is typically suitable. The UV detector should be set to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the solubility of this compound in DMF by multiplying the concentration of the diluted sample by the dilution factor.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for the experimental determination of solubility.

Troubleshooting and Optimization

In instances where solubility issues with this compound or other Fmoc-amino acids arise, the following strategies can be employed:

-

Sonication: Use an ultrasonic bath to break up any aggregates and facilitate dissolution[1][3].

-

Gentle Warming: As previously mentioned, warming the solution to around 37°C can enhance solubility[3].

-

Solvent Mixtures: In particularly challenging cases, the use of a stronger co-solvent can be beneficial. Adding a small amount of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF can improve the solubility of recalcitrant Fmoc-amino acids[3]. NMP is a common alternative to DMF with a higher solvating power, especially for hydrophobic peptides[3].

-

"Magic Mixture": For extremely difficult sequences, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been shown to be effective[3].

Conclusion

This compound exhibits good solubility in DMF, making it a reliable building block for solid-phase peptide synthesis. While precise quantitative data is limited, qualitative assessments and comparative data for similar compounds indicate that concentrations suitable for standard coupling protocols are readily achievable. For applications demanding exact solubility values, a robust experimental protocol based on the shake-flask method and HPLC analysis can be employed. By understanding the factors that influence solubility and implementing appropriate optimization strategies, researchers can ensure the efficient and successful incorporation of this compound into their synthetic peptides.

References

Fmoc-D-Glu(OAll)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OAll)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex and modified peptides. The strategic placement of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the orthogonally protected allyl (OAll) ester on the gamma-carboxyl group allows for selective deprotection and subsequent modification of the glutamic acid side chain.[1] This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with detailed experimental protocols relevant to its handling and use.

Data Presentation

Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8°C[2] | Short to long-term storage. Some suppliers specify 4°C.[3] |

| -20°C | For the L-isomer, powder can be stored for up to 3 years at -20°C. This may also be applicable for long-term storage of the D-isomer. | |

| Atmosphere | Sealed in a dry environment[2] | The compound is sensitive to moisture, which can lead to hydrolysis. |

| Light | Keep in a dark place[2] | The Fmoc group can be sensitive to light, especially when in solution.[4] |

| Form | Solid powder | More stable as a dry powder than in solution. |

Chemical Stability

The stability of this compound is primarily determined by the lability of its two protecting groups: the Fmoc group and the allyl ester.

| Protecting Group | Condition | Stability | Notes |

| Fmoc | Acidic | Stable | Resistant to cleavage by acids such as trifluoroacetic acid (TFA) commonly used in SPPS for side-chain deprotection.[5] |

| Basic (Secondary Amines) | Labile | Rapidly cleaved by secondary amines like piperidine (typically 20% in DMF), which is the standard method for its removal in SPPS.[6][7] | |

| Basic (Tertiary Amines) | Limited Stability | Less stable towards tertiary amines like DIEA, with stability depending on base concentration, solvent, and temperature.[5] | |

| Light | Sensitive | The Fmoc group can be photolabile, particularly in solution.[4] | |

| In Solution (DMF/NMP) | Limited Long-Term Stability | Can undergo slow degradation in solvents like DMF and NMP over extended periods.[8] | |

| Allyl Ester (OAll) | Acidic | Stable | Stable to strong acids like TFA.[9] |

| Basic | Stable | Stable to basic conditions used for Fmoc removal (e.g., piperidine in DMF).[9] | |

| Palladium(0) Catalysts | Labile | Selectively cleaved in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger.[1][10] | |

| Hydrolysis | Potentially Labile | While generally stable, esters can undergo hydrolysis under prolonged exposure to aqueous acidic or basic conditions, especially with heating.[11] |

Experimental Protocols

Protocol 1: Fmoc Group Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis.

Materials:

-

Fmoc-peptide-resin

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel with agitation

Procedure:

-

Swell the Fmoc-peptide-resin in DMF in a reaction vessel for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and continue agitation for 10-15 minutes to ensure complete deprotection.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

Protocol 2: On-Resin Allyl (OAll) Group Deprotection

This protocol details the selective removal of the allyl ester from the glutamic acid side chain on a solid support, enabling site-specific modifications. This procedure must be performed under an inert atmosphere.[1]

Materials:

-

Peptidyl-resin containing a Glu(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Shaker or reaction vessel with agitation

Procedure:

-

Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes under an inert atmosphere.

-

Drain the DCM.

-

In a separate, dry flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) and the scavenger (e.g., 20-30 equivalents of Phenylsilane) in anhydrous DCM.

-

Add the catalyst/scavenger solution to the resin.

-

Agitate the reaction mixture at room temperature for 1.5 to 2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Drain the reaction mixture.

-

Wash the resin extensively with DCM (3-5 times).

-

Perform a wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 times for 15 minutes each) to scavenge any residual palladium.

-

Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times).

-

Dry the resin under vacuum.

Mandatory Visualization

Caption: Degradation and deprotection pathways of this compound.

Caption: General workflow for using this compound in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity. The concept of orthogonal protection provides the strategic framework for this precise control, enabling the synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and multiple disulfide bonds. This technical guide offers a comprehensive exploration of the core principles of orthogonal protection in peptide synthesis, detailing the major strategies, providing quantitative comparisons, and presenting detailed experimental protocols for key reactions.

The Core Principle of Orthogonality

At its heart, an orthogonal protection strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a specific set of chemical conditions that do not affect the others.[1][2] This allows for the selective deprotection of a particular functional group in the presence of others, a critical capability for the stepwise elongation of the peptide chain and for the introduction of site-specific modifications.[1][3]

In solid-phase peptide synthesis (SPPS), the most common application of this strategy, protecting groups can be broadly categorized into three types:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle to allow for the coupling of the next amino acid.[2]

-

"Permanent" side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting either the temporary or permanent protecting groups.[2]

The successful implementation of an orthogonal strategy hinges on the careful selection of protecting groups with distinct chemical labilities.

References

The Allyl Protecting Group in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Among the arsenal of protective groups available, the allyl group stands out for its unique cleavage mechanism, offering a distinct dimension of orthogonality. This technical guide provides a comprehensive overview of the role and application of allyl-based protecting groups in SPPS. It details their introduction, stability, and selective removal, with a focus on enabling the synthesis of modified and structurally complex peptides such as cyclic, branched, and glycopeptides. This document serves as a technical resource, complete with experimental protocols and quantitative data, for researchers aiming to leverage the allyl protecting group's full potential in advanced peptide synthesis.

Introduction to Allyl Protection in SPPS

The allyl protecting group is a cornerstone of modern orthogonal strategies in SPPS, compatible with both Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistries.[1][2] Its stability to the acidic conditions used for Boc-deprotection and final cleavage from many resins, as well as the basic conditions for Fmoc-removal, makes it an invaluable tool.[3][4] Allyl groups are typically used to protect the side chains of various amino acids, including the carboxylic acid functions of Aspartic acid (Asp) and Glutamic acid (Glu) as allyl esters (OAll), and the amino functions of Lysine (Lys) and Ornithine (Orn) as allyloxycarbonyl (Alloc).[1][4] They can also be employed to protect the hydroxyl groups of Serine (Ser) and Threonine (Thr) as allyl ethers.[1]

The primary advantage of the allyl group lies in its unique deprotection chemistry, which involves a mild, palladium(0)-catalyzed allyl transfer.[5][6] This distinct cleavage pathway allows for the selective deprotection of allyl-protected residues on the solid support, leaving other protecting groups intact. This feature is particularly crucial for on-resin modifications, such as cyclization, branching, or the attachment of labels and other moieties.[4][7] Furthermore, allyl protecting groups are relatively small and non-bulky, which minimizes steric hindrance during peptide bond formation.[1]

Orthogonality and Strategic Applications

The orthogonality of the allyl protecting group to standard acid- and base-labile protecting groups is the foundation of its utility in complex peptide synthesis.

Synthesis of Cyclic Peptides

On-resin cyclization is a major application of allyl protection, significantly reducing the formation of oligomeric side products that can occur in solution-phase cyclization.[7] The strategy typically involves synthesizing a linear peptide with, for example, an Asp(OAll) and a Lys(Alloc) residue. Selective deprotection of these allyl groups exposes the side-chain functionalities, which can then be cyclized directly on the resin.[8][9]

Synthesis of Branched and Modified Peptides

The synthesis of branched peptides, such as multiple antigenic peptides (MAPs), is facilitated by the orthogonal nature of the allyl group.[10] A lysine residue with its side-chain amino group protected by Alloc can be incorporated into the peptide chain. After selective deprotection, a second peptide chain can be assembled on the lysine side chain.[10] This approach is also applicable for the site-specific attachment of various modifications, including fatty acids (lipopeptides) and reporter tags.[11]

Synthesis of Glycopeptides and Other Post-Translationally Modified Peptides

Allyl esters have proven valuable as temporary protecting groups for the C-terminus in the synthesis of O-glycopeptides.[12][13] Their mild cleavage conditions are compatible with the sensitive glycosidic bonds that are susceptible to acids and bases.[12] This allows for the elongation of the peptide chain from the C-terminus after the initial glycosylated amino acid has been incorporated.

The Chemistry of Allyl Deprotection

The cleavage of allyl and allyloxycarbonyl protecting groups is achieved through a palladium(0)-catalyzed reaction in the presence of an allyl cation scavenger.[5][6] The most commonly used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

The role of the scavenger is critical to prevent side reactions, such as the re-alkylation of the deprotected functional group by the allyl cation.[14] A variety of scavengers have been successfully employed, each with its own advantages.

Quantitative Data on Allyl Deprotection

The efficiency of allyl deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction conditions. The following tables summarize common conditions and their performance.

| Catalyst | Scavenger | Equivalents (Scavenger) | Solvent | Time | Temperature (°C) | Efficacy | Reference(s) |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 20-24 | DCM | 3 x 30 min | Room Temp | High | [8][9][15] |

| Pd(PPh₃)₄ | Dimethylamine-borane (Me₂NH·BH₃) | 40 | N/A | 40 min | Room Temp | Quantitative | [16][17] |

| Pd(PPh₃)₄ | Morpholine | N/A | N/A | N/A | Room Temp | Effective | [12][17] |

| Pd(PPh₃)₄ | Tributyltin hydride (Bu₃SnH) | N/A | N/A | N/A | Room Temp | Effective | [6][18][19] |

| Pd(PPh₃)₄ | Acetic Acid/NMM | N/A | CHCl₃ | N/A | Room Temp | Effective | [4] |

N/A: Data not explicitly available in the reviewed sources.

Microwave-assisted deprotection has emerged as a method to significantly reduce reaction times.

| Catalyst | Scavenger | Deprotection Time | Temperature (°C) | Purity | Reference(s) |

| Pd(PPh₃)₄ | Phenylsilane | 2 x 5 min | 38 | >98% | [20] |

Experimental Protocols

General Protocol for On-Resin Allyl/Alloc Deprotection

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

-

Resin-bound peptide with Allyl/Alloc protecting groups.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Scavenger (e.g., Phenylsilane, PhSiH₃).

-

Anhydrous Dichloromethane (DCM).

-

Argon or Nitrogen gas supply.

-

Solid-phase synthesis vessel.

-

Shaker.

Procedure using Phenylsilane:

-

Swell the resin-bound peptide in anhydrous DCM.

-

Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.5 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in anhydrous DCM.

-

Drain the solvent from the resin and add the deprotection solution.

-

Agitate the mixture under an inert atmosphere (Argon) for 30 minutes at room temperature.[15]

-

Drain the deprotection solution and repeat the treatment two more times with fresh solution.[15]

-

After the final deprotection step, wash the resin thoroughly with DCM, DMF, and any other appropriate solvents to remove the palladium catalyst and scavenger byproducts.

-

An optional wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF can be performed to scavenge any remaining palladium.[15]

Microwave-Assisted Allyl/Alloc Deprotection

Materials:

-

As per the general protocol.

-

Microwave peptide synthesizer.

Procedure:

-

Swell the resin-bound peptide in the appropriate solvent inside a microwave-compatible reaction vessel.

-

Add the deprotection cocktail (Pd(PPh₃)₄ and phenylsilane in DMF).

-

Place the vessel in the microwave synthesizer and irradiate for 5 minutes at 38°C.[20]

-

Drain and wash the resin.

-

Repeat the microwave-assisted deprotection step for another 5 minutes.[20]

-

Wash the resin thoroughly as described in the general protocol.

Potential Side Reactions and Considerations

While the allyl protection scheme is robust, certain side reactions can occur. When using Asp(OAll), there is a risk of aspartimide formation, particularly during the subsequent coupling steps.[4] The unhindered nature of the allyl group offers less steric protection against this side reaction compared to bulkier groups like tert-butyl.[4] This can be mitigated by using specialized coupling conditions or by incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the preceding amino acid.

It is also important to ensure the complete removal of the palladium catalyst from the final peptide, as residual palladium can be toxic and may interfere with biological assays. Thorough washing of the resin after deprotection is crucial.

Conclusion

The allyl protecting group offers a powerful orthogonal tool in the solid-phase synthesis of peptides. Its stability to standard Fmoc and Boc deprotection conditions, combined with its mild and selective cleavage via palladium catalysis, enables the synthesis of complex peptide architectures that would be challenging to produce otherwise. By understanding the underlying chemistry and optimizing the deprotection protocols, researchers can effectively utilize the allyl group to advance the frontiers of peptide science and drug development. The continued development of more efficient and greener deprotection methods, such as microwave-assisted protocols and novel metal-free approaches, will further enhance the utility of this versatile protecting group.[20][21]

References

- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. Allyl-based groups for side-chain protection of amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 11. Synthesis of characteristic lipopeptides of lipid modified proteins employing the allyl ester as protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]

- 20. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fmoc Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Developed by Eric Atherton and Bob Sheppard in the late 1970s, the Fmoc strategy offers a milder and more versatile alternative to the traditional Boc/Benzyl approach.[3][4]

The primary role of the Fmoc group is to temporarily protect the α-amino group of an amino acid.[5] This prevents unwanted side reactions during the formation of a peptide bond with the next amino acid in the sequence.[6] The key to the utility of Fmoc chemistry lies in its orthogonality . The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly piperidine.[1][5] This allows for the selective deprotection of the N-terminus of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support resin.[3][7]

The Chemistry of Protection and Deprotection

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[1][5]

Deprotection: The removal of the Fmoc group is the defining feature of this chemistry and proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[2][7]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][8]

-

β-Elimination: This abstraction forms a carbanion that undergoes elimination, cleaving the carbamate bond. This releases the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][9]

-

Scavenging: The excess amine in the reaction mixture (e.g., piperidine) acts as a scavenger, reacting with the DBF to form a stable adduct, which is then washed away.[1][6]

This deprotection reaction can be monitored in real-time by UV spectroscopy because the dibenzofulvene-piperidine adduct has a strong UV absorbance, a significant advantage for both automated and manual synthesis.[1][6]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-SPPS is a cyclical process that allows for the stepwise assembly of a peptide chain from the C-terminus to the N-terminus while it is covalently attached to an insoluble solid support or resin.[3][10] This solid-phase approach simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, which is a significant advantage over traditional solution-phase synthesis.[10][11]

The entire workflow can be divided into four main stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[3]

Chain Elongation Cycle

The core of SPPS is the iterative cycle of deprotection, washing, and coupling to add each amino acid.[5]

-

Fmoc Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6]

-

Washing: The resin must be washed thoroughly after deprotection to remove the piperidine and the DBF-piperidine adduct.[3] This step is critical to prevent any side reactions in the subsequent coupling step.[5]

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent.[10] This activated amino acid is then added to the resin, where it reacts with the newly freed N-terminal amine of the peptide chain to form a new peptide bond.[3]

-

Washing: A final wash step removes excess activated amino acid and coupling byproducts.[5]

This cycle is repeated until the desired peptide sequence is fully assembled.

Data Presentation: Reagents and Reaction Conditions

The success of Fmoc-SPPS is highly dependent on the appropriate selection of resins, coupling reagents, and cleavage cocktails.

Common Resins for Fmoc-SPPS

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (acid or amide) and must be stable throughout the synthesis.[3]

| Resin Name | C-Terminal Functionality | Cleavage Condition | Key Application |

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard synthesis of peptide acids.[11][12] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1-2% TFA in DCM) | Synthesis of protected peptide fragments; helps suppress diketopiperazine formation.[12][13] |

| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Standard synthesis of peptide amides.[11][12] |

| Sieber Amide Resin | Amide | Mild Acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[3] |

Coupling Reagents and Additives

Carbodiimides were early coupling reagents, but modern synthesis predominantly uses more efficient aminium/uronium or phosphonium salt-based reagents. These reagents react with the Fmoc-amino acid to form a highly reactive intermediate that readily couples with the free amine on the peptide-resin.[14] Additives like HOBt and Oxyma are often included to accelerate coupling and suppress racemization.[9]

| Reagent Class | Examples | Typical Coupling Time | Notes |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | 15 - 60 min | Highly efficient and fast. HATU is particularly effective for sterically hindered couplings. HCTU is also very common.[12][15] |

| Phosphonium Salts | PyBOP, PyAOP | 30 - 120 min | Effective but can be more expensive. Do not affect amino groups, making them suitable for cyclization.[14] |

| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | 1 - 2 hours | Classic, cost-effective method. DIC is a liquid, making it easy to handle. Oxyma is a superior, non-explosive alternative to HOBt.[2][9] |

| Specialty Reagents | COMU, DEPBT | Variable | COMU offers superior racemization suppression.[16] DEPBT is the reagent of choice for the racemization-prone Fmoc-His(Trt)-OH.[14] |

Cleavage Cocktails

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously with a strong acid, typically trifluoroacetic acid (TFA).[17] During this process, reactive cationic species are generated, which can cause unwanted modifications to sensitive amino acids (Trp, Met, Cys, Tyr).[17] "Scavengers" are added to the cleavage cocktail to trap these cations.[18]

| Cocktail Name / Composition | Target Residues | Application Notes |

| TFA / H₂O / TIS (95:2.5:2.5) | General Purpose | A standard, effective, non-malodorous cocktail for peptides containing Arg(Pbf), but no Trp, Met, or Cys.[17][18] |

| Reagent K (TFA / H₂O / Phenol / Thioanisole / EDT) | Trp, Met, Cys, Arg | A "universal" but highly malodorous cocktail for complex peptides with multiple sensitive residues.[18] |

| TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | Cys, Met, Trp | EDT is a particularly effective scavenger for protecting Cysteine residues.[17][19] |

| Reagent H (TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I) | Methionine (Met) | Specifically designed to minimize the oxidation of methionine to its sulfoxide form.[20] |

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Cycle (Single Amino Acid Addition)

This protocol describes a single coupling cycle for a 0.1 mmol scale synthesis.

Materials:

-

Fmoc-protected peptide-resin (0.1 mmol)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents:

-

Fmoc-amino acid (0.5 mmol, 5 equiv.)

-

HCTU (0.45 mmol, 4.5 equiv.)

-

Base: 2,4,6-Collidine or N-Methylmorpholine (NMM) in DMF (20% v/v)

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Reaction Vessel with fritted disc

-

Nitrogen source for agitation/draining

Methodology:

-

Resin Swelling: If starting, swell the resin in DMF for 1 hour.[12]

-

Fmoc Deprotection: a. Drain the solvent from the peptide-resin. b. Add 5 mL of 20% piperidine in DMF. Agitate with nitrogen bubbling for 7 minutes.[12] c. Drain the solution. d. Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.[21]

-

Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine.[2][12]

-

Amino Acid Activation and Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (5 equiv.) and HCTU (4.5 equiv.) in the base solution (e.g., 20% collidine in DMF).[12] b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture with nitrogen for 30-60 minutes. For difficult couplings, the time can be extended.[12]

-

Final Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times) to remove excess reagents. c. A wash with DCM can be performed before proceeding to the next cycle or drying.

-

Monitoring (Optional but Recommended): a. Kaiser Test: After the coupling step, take a few resin beads and perform a Kaiser test. A blue color indicates a free primary amine (incomplete coupling), while a yellow/colorless result indicates a successful coupling. b. UV Monitoring: Collect the filtrate from the deprotection steps. Dilute with a suitable solvent and measure the absorbance of the DBF-piperidine adduct to quantify the efficiency of the previous coupling step.[7][22]

Protocol 2: Cleavage and Deprotection (Standard TFA/TIS/H₂O Cocktail)

This protocol is suitable for peptides without sensitive residues like Cys, Met, or Trp.[17]

Materials:

-

Dried peptide-resin (e.g., 100 mg)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas source

Methodology:

-

Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage Cocktail Preparation (Fresh): In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[17][18]

-

Cleavage Reaction: a. Add the freshly prepared cocktail to the resin. b. Gently agitate or swirl the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: a. Filter the resin and collect the TFA filtrate containing the cleaved peptide. b. In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[17] c. Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form. d. Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.[17]

-

Peptide Isolation and Washing: a. Centrifuge the suspension to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet two more times with cold diethyl ether, centrifuging each time.

-

Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

-

Analysis: The crude peptide is now ready for purification by HPLC and characterization by mass spectrometry.

Common Side Reactions and Troubleshooting

While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.[5]

-

Aspartimide Formation: A major side reaction, especially in sequences containing Asp-Gly or Asp-Ser.[23] The peptide backbone can cyclize at the aspartic acid residue under basic conditions (piperidine treatment). This can lead to chain termination or the formation of β-aspartyl peptides.[13][23]

-

Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[9][13] This is particularly problematic with Proline in the first or second position.[13]

-

Racemization: Loss of stereochemical integrity can occur, especially during the activation of Cysteine and Histidine.[23]

-

Solution: Use milder activation conditions (e.g., DIC/Oxyma) and avoid prolonged pre-activation times, especially for sensitive residues like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH.[23]

-

-

Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions.[13][23]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. rsc.org [rsc.org]

- 16. mesalabs.com [mesalabs.com]

- 17. benchchem.com [benchchem.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. biotage.com [biotage.com]

- 20. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Glu(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OAll)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a D-glutamic acid residue into a peptide sequence. The D-enantiomer can enhance the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic candidates. The key feature of this reagent is the allyl (OAll) protecting group on the γ-carboxyl function. This group is orthogonal to the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and the acid-labile protecting groups typically used for other amino acid side chains (e.g., tBu, Trt, Boc).[1] This orthogonality allows for the selective deprotection of the γ-carboxyl group on the solid support under mild conditions, enabling site-specific modifications such as lactamization for peptide cyclization, branching, or the attachment of reporter molecules.[1]

The selective removal of the allyl group is typically achieved through palladium(0)-catalyzed cleavage in the presence of a scavenger.[1] This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS, including the on-resin deprotection of the allyl group and final cleavage of the peptide from the resin.

Data Presentation

The following table summarizes the quantitative data for the key steps in the solid-phase synthesis of a peptide containing a D-Glu(OAll) residue.

| Step | Reagents and Solvents | Equivalents (relative to resin loading) | Reaction Time |

| Resin Swelling | DMF or DCM | N/A | ≥ 1 hour |

| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | N/A | 2 x 10 minutes |

| Amino Acid Coupling | Fmoc-Amino Acid, HBTU/HATU, DIPEA | 4, 3.9, 8 | 1-2 hours |

| Allyl (OAll) Deprotection | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | 0.1-0.25, 20 | 2 x 20 minutes |

| Final Cleavage & Deprotection | 95% TFA, 2.5% TIS, 2.5% Water | N/A | 2-3 hours |

Experimental Protocols

This section details the manual synthesis of a peptide containing a D-glutamic acid residue on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials

-

Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-amino acids with appropriate side-chain protection

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Cold diethyl ether

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes the steps for elongating the peptide chain.

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[2]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[2][3]

-

Allow the mixture to pre-activate for 2-5 minutes.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[2][3]

-

Perform a Kaiser test to confirm the completion of the reaction (a negative test results in yellow beads).

-

Wash the resin with DMF (5 times) and DCM (3 times).[3]

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group

This protocol is performed after the desired peptide sequence has been assembled and the N-terminal Fmoc group has been removed.

-

Resin Preparation: Wash the peptide-resin with DCM and swell in DCM.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in DCM. Add phenylsilane (20 equivalents) to the palladium solution.

-

Allyl Cleavage: Add the deprotection cocktail to the resin. Gently agitate the resin suspension under an inert atmosphere for 20 minutes. Drain and repeat the treatment with a fresh deprotection cocktail for another 20 minutes.

-

Washing: Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[4]

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

-

Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualization

Caption: General workflow for SPPS using this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Deprotection of Fmoc-D-Glu(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction